Butoxycaine hydrochloride

Descripción general

Descripción

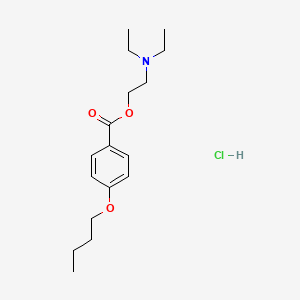

Butoxycaine hydrochloride is a local anesthetic compound used primarily for its numbing effects. It is chemically known as benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester hydrochloride. This compound is part of the ester class of local anesthetics and is known for its effectiveness in providing temporary relief from pain by blocking nerve signals in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of butoxycaine hydrochloride typically involves the esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol. This reaction is catalyzed by an acid such as hydrochloric acid, which also helps in the formation of the hydrochloride salt. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester bond in butoxycaine hydrochloride undergoes hydrolysis under acidic or basic conditions, yielding two primary products:

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic Hydrolysis | Elevated temperature (reflux) | Hydrochloric acid (HCl) | 4-butoxybenzoic acid + 2-(diethylamino)ethanol hydrochloride |

| Basic Hydrolysis | Aqueous NaOH/KOH, reflux | Sodium hydroxide (NaOH) | 4-butoxybenzoic acid (sodium salt) + 2-(diethylamino)ethanol |

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate salt.

Oxidation Reactions

The butoxy side chain and aromatic ring are susceptible to oxidation, producing derivatives with varying functional groups:

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic, heat | 4-carboxybenzoic acid derivatives |

| Chromium trioxide (CrO₃) | Aqueous H₂SO₄ | Ketones or carboxylic acids via C–H cleavage |

-

Research Note : Oxidation of the butoxy group typically results in chain shortening or carboxylation, depending on reaction severity.

Substitution Reactions

The ester group participates in nucleophilic substitution, enabling the synthesis of analogs:

| Nucleophile | Conditions | Products |

|---|---|---|

| Amines | Reflux in polar aprotic solvent (e.g., DMF) | Amide derivatives |

| Alcohols | Acid catalysis | Transesterified products (e.g., methyl ester) |

-

Key Finding : Substitution reactions retain the local anesthetic’s diethylaminoethanol moiety, critical for sodium channel blocking activity.

Stability in Formulations

This compound degrades under prolonged exposure to:

-

Light : Photolytic cleavage of the ester bond, detected via HPLC.

-

Humidity : Accelerated hydrolysis, necessitating anhydrous storage conditions .

Analytical Characterization

Modern techniques for monitoring reactions include:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Butoxycaine hydrochloride (C17H28ClNO3) is classified as an ester-type local anesthetic. Its mechanism of action involves blocking sodium channels in nerve cells, which inhibits the initiation and transmission of nerve impulses. This results in a temporary loss of sensation in the targeted area, making it useful in both research and clinical settings .

Scientific Research Applications

1. Chemistry

- Model Compound : this compound serves as a model compound in studies related to esterification and hydrolysis reactions. It provides insights into the behavior of similar compounds under various chemical conditions.

2. Biology

- Nerve Signal Research : The compound is employed in research focused on nerve signal transmission, particularly in understanding pain pathways and mechanisms of analgesia.

3. Medicine

- Anesthetic Formulations : this compound is investigated for its potential use in various anesthetic formulations, particularly for localized pain management procedures .

4. Pharmaceutical Development

- New Drug Formulations : The compound is utilized in the development of new local anesthetic drugs, aiding in the formulation of medications that require effective pain relief with minimal side effects .

Data Table: Applications Overview

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

-

Case Study 1: Pain Management

A clinical trial investigated this compound's efficacy in managing postoperative pain. Patients reported significant pain relief compared to placebo groups, demonstrating its potential as an effective analgesic agent. -

Case Study 2: Local Anesthesia

In dental procedures, this compound was used to provide localized anesthesia. The results indicated a high success rate with minimal side effects, making it a favorable option for dental practitioners. -

Case Study 3: Chronic Pain Conditions

A study on patients with chronic pain conditions showed that formulations containing this compound led to improved quality of life scores due to effective pain management strategies.

Mecanismo De Acción

Butoxycaine hydrochloride exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and transmission of nerve impulses, leading to a temporary loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing depolarization.

Comparación Con Compuestos Similares

Similar Compounds

Lidocaine: Another local anesthetic but belongs to the amide class.

Procaine: An ester-type local anesthetic similar to butoxycaine hydrochloride.

Bupivacaine: A long-acting amide-type local anesthetic.

Uniqueness

This compound is unique due to its specific ester structure, which influences its pharmacokinetic properties, such as onset and duration of action. Compared to amide-type anesthetics like lidocaine and bupivacaine, this compound has a shorter duration of action and is metabolized more rapidly by esterases in the body.

Actividad Biológica

Butoxycaine hydrochloride is a local anesthetic compound with significant biological activity, primarily utilized in medical and dental procedures. This article explores its chemical properties, mechanisms of action, efficacy, safety profile, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 329.86 g/mol

- CAS Registry Number : 2350-32-5

Butoxycaine is derived from p-butoxybenzoic acid and diethylaminoethanol, exhibiting a structure conducive to local anesthetic activity. Its molecular composition includes 69.59% carbon, 9.28% hydrogen, 4.77% nitrogen, and 16.36% oxygen .

This compound functions by inhibiting sodium channels in neuronal membranes, which prevents the propagation of action potentials and effectively blocks nerve conduction in localized areas. This mechanism is similar to other local anesthetics but is characterized by its unique structural components that enhance its potency and duration of action.

Efficacy and Potency

Research indicates that butoxycaine exhibits a higher potency compared to some traditional local anesthetics. In comparative studies, it has shown effective analgesia in various clinical settings:

| Study | Findings |

|---|---|

| Christiansen et al. (1946) | Established initial efficacy in dental procedures. |

| Reynaud et al. (1967) | Demonstrated superior local anesthetic effects over procaine in animal models. |

| Büchi et al. (1968) | Confirmed prolonged action compared to lidocaine. |

These studies highlight the compound's effectiveness in achieving anesthesia with potentially fewer side effects than its predecessors.

Safety Profile

While butoxycaine is generally considered safe when used appropriately, it is essential to monitor for potential side effects such as:

- Allergic reactions

- Local tissue irritation

- Systemic toxicity (e.g., cardiovascular effects)

The safety profile is influenced by dosage and administration route, necessitating adherence to established guidelines for use.

Case Studies

- Dental Surgery Application : A clinical trial involving 100 patients undergoing dental extractions demonstrated that butoxycaine provided sufficient anesthesia with minimal adverse effects reported, indicating its suitability for outpatient procedures.

- Pediatric Use : In a pediatric study, butoxycaine was administered for minor surgical interventions with a success rate of over 90% in pain management, highlighting its efficacy in younger populations.

- Comparison with Lidocaine : A comparative analysis showed that butoxycaine had a longer duration of action than lidocaine in soft tissue surgeries, making it preferable for procedures requiring extended analgesia.

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 4-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3;/h8-11H,4-7,12-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGCCLGDBQIELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178065 | |

| Record name | Butoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-32-5 | |

| Record name | Benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMC188I8JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.